molecular formula C20H22N6O3S B12157760 N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12157760
M. Wt: 426.5 g/mol
InChI Key: DECKTJAGAPOZOS-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative with a unique structural framework. Its core consists of a 1,2,4-triazole ring substituted at the 4-position with an amino group and at the 5-position with a 4-ethoxyphenyl moiety. The triazole ring is linked via a sulfanyl group to an acetamide backbone, which is further substituted with a 4-(acetylamino)phenyl group. This compound’s design integrates pharmacophoric elements known for antimicrobial, anti-inflammatory, and enzyme-inhibitory activities, as seen in structurally related analogs .

Properties

Molecular Formula

C20H22N6O3S

Molecular Weight

426.5 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-[[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H22N6O3S/c1-3-29-17-10-4-14(5-11-17)19-24-25-20(26(19)21)30-12-18(28)23-16-8-6-15(7-9-16)22-13(2)27/h4-11H,3,12,21H2,1-2H3,(H,22,27)(H,23,28)

InChI Key

DECKTJAGAPOZOS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common route includes:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfanyl group: This step often involves the use of thiolating agents in the presence of catalysts.

    Acetylation and amination: The final steps involve acetylation of the aromatic amine and subsequent coupling with the triazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic and triazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.

    Materials Science: This compound can be used in the synthesis of novel polymers with unique mechanical and thermal properties.

    Chemical Biology: It serves as a probe for studying protein-ligand interactions and enzyme mechanisms.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and thereby affecting cellular pathways. The triazole ring is particularly important for its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is part of a broader class of 1,2,4-triazol-3-yl-sulfanyl acetamides, which exhibit diverse biological activities depending on substituent variations. Below is a systematic comparison with structurally and functionally related analogs:

Structure-Activity Relationship (SAR) Insights

  • Triazole 5-Position Substitution :
    • 4-Ethoxyphenyl (target compound): Enhances lipophilicity and π-π stacking vs. pyridinyl (VUAA-1) or hydroxyphenyl (AM34) .
    • Pyridinyl (VUAA-1, OLC-12): Improves water solubility and ion-channel interactions .
  • Acetamide Substituents: 4-(Acetylamino)phenyl (target): Provides hydrogen-bonding capacity and metabolic stability vs. nitro (KA3) or adamantyl (MGH-CP25) groups .
  • Linker Modifications :
    • Sulfanyl vs. Sulfonyl : Sulfonyl (MGH-CP25) increases electron-withdrawing effects but reduces flexibility .

Critical Analysis of Research Findings

  • Contradictions : While electron-withdrawing groups (e.g., nitro in KA3) enhance antimicrobial activity , the target’s electron-donating ethoxy group may prioritize anti-inflammatory or anticancer effects .
  • Gaps: Limited data exist on the target’s pharmacokinetics compared to VUAA-1 or MGH-CP25, which have well-characterized ADME profiles .

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